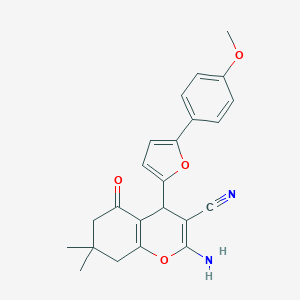![molecular formula C27H36N2O4S2 B285948 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of various enzymes and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound forms a covalent bond with the enzyme, which prevents the enzyme from carrying out its catalytic function.
Biochemical and Physiological Effects:
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. The compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine in lab experiments include its potency as an enzyme inhibitor, its specificity for certain enzymes, and its ability to induce apoptosis in cancer cells. However, the compound has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail and identify other enzymes that it may inhibit. Finally, future research could focus on developing new analogs of the compound with improved potency and specificity.
Méthodes De Synthèse
The synthesis method of 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine involves a multi-step process. The first step is the synthesis of 3,5-dimethyl-1-piperidinylsulfonyl chloride, which is then reacted with 9H-fluoren-2-ylsulfonyl chloride to obtain 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine. The compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine has been extensively used in scientific research as a potent inhibitor of various enzymes. It has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways. The compound has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival pathways.
Propriétés
Formule moléculaire |
C27H36N2O4S2 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
1-[[7-(3,5-dimethylpiperidin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C27H36N2O4S2/c1-18-9-19(2)15-28(14-18)34(30,31)24-5-7-26-22(12-24)11-23-13-25(6-8-27(23)26)35(32,33)29-16-20(3)10-21(4)17-29/h5-8,12-13,18-21H,9-11,14-17H2,1-4H3 |
Clé InChI |
BCMIVSGKFAMICG-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C |
SMILES canonique |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)